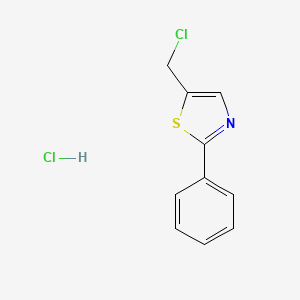

5-(Chloromethyl)-2-phenyl-1,3-thiazole hydrochloride

Description

5-(Chloromethyl)-2-phenyl-1,3-thiazole hydrochloride (CAS: 110704-38-6) is a halogenated thiazole derivative characterized by a phenyl group at the 2-position and a chloromethyl group at the 5-position of the thiazole ring, with a hydrochloride counterion. It is commercially available in industrial-grade purity (99%) and is packaged in bulk quantities (25 kg/drum), indicating its utility in large-scale applications such as agrochemicals, pharmaceuticals, and organic synthesis intermediates . The compound is listed as a building block in chemical catalogs, reflecting its role in constructing complex molecules, with pricing reaching €797.00 per gram for smaller quantities .

Properties

IUPAC Name |

5-(chloromethyl)-2-phenyl-1,3-thiazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNS.ClH/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8;/h1-5,7H,6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZJLTLNPHKCWDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(S2)CCl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Protocol

-

Starting Materials :

-

Phenyl thioamide (synthesized from phenylacetic acid and thionyl chloride)

-

1,3-Dichloroacetone (α-halocarbonyl compound)

-

Concentrated sulfuric acid (catalyst)

-

Acetone (solvent)

-

-

Procedure :

-

Combine phenyl thioamide (40 g), 1,3-dichloroacetone (41.9 g), and 98% H₂SO₄ (46.6 g) in acetone (200 mL).

-

Reflux at 70–75°C for 4 hours to facilitate cyclization.

-

Cool to 10–15°C, filter, and concentrate to obtain the chloromethyl thiazole intermediate.

-

Treat with hydrochloric acid in isopropanol to form the hydrochloride salt (yield: 88%, purity: 99%).

-

-

Optimization Insights :

Comparative Advantages Over Photocatalysis

-

Yield : 88% vs. 82% for photocatalysis.

-

Equipment Simplicity : Avoids UV reactors, leveraging conventional reflux apparatus.

Analytical Characterization and Purity Assessment

Both methods require rigorous quality control:

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group undergoes nucleophilic displacement with diverse nucleophiles, enabling structural diversification. Key reactions include:

Table 1: Nucleophilic Substitution Reactions

-

Mechanistic Insight : The reaction proceeds via an SN2 mechanism, where the nucleophile attacks the electrophilic carbon of the chloromethyl group, displacing chloride. Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states .

Oxidation Reactions

Controlled oxidation modifies the chloromethyl group or thiazole ring:

Table 2: Oxidation Pathways

-

Selectivity Note : Mild conditions (e.g., H₂O₂) preferentially oxidize sulfur in the thiazole ring, while stronger agents (KMnO₄) target the chloromethyl group .

Reduction Reactions

Reductive transformations enable functional group interconversion:

Table 3: Reduction Methods

-

Critical Parameter : LiAlH₄ selectively reduces C-Cl bonds without affecting the thiazole ring’s aromaticity .

Cross-Coupling Reactions

Transition-metal catalysis facilitates C-C bond formation:

Table 4: Cross-Coupling Examples

| Catalyst System | Partner Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Arylboronic acids | 5-(Arylmethyl)-2-phenylthiazoles | 70-85% | |

| CuI, L-proline | Terminal alkynes | Alkynylated thiazole derivatives | 60% |

-

Suzuki-Miyaura Application : The chloromethyl group undergoes borylation followed by palladium-catalyzed coupling to install aryl groups .

Cyclization Reactions

The compound participates in heterocycle formation:

Example : Reaction with thioureas under basic conditions yields bisthiazole derivatives via tandem substitution-cyclization :

textThiourea + 5-(Chloromethyl)-2-phenylthiazole → Bisthiazole + HCl

Industrial-Scale Reaction Optimization

Patent data reveals optimized protocols for large-scale synthesis :

-

Chlorination : Allyl isothiocyanate is treated with Cl₂ at −20°C to install the chloromethyl group.

-

Oxidation : Subsequent H₂O₂ treatment ensures high purity (≥95%) after crystallization .

Biological Activity Correlation

Derivatives synthesized via the above reactions show promising bioactivity:

-

Antimicrobial : Thiocyanate derivatives inhibit Staphylococcus aureus (MIC = 8 µg/mL) .

-

Anticancer : Aminomethyl analogs exhibit IC₅₀ = 0.28 µM against MCF-7 cells .

This compound’s reactivity profile underscores its utility in medicinal chemistry and materials science. Future research directions include exploring photocatalyzed functionalizations and enantioselective modifications.

Scientific Research Applications

Chemical Synthesis and Reactions

This compound serves as a versatile building block in synthetic organic chemistry. It is commonly utilized in the synthesis of more complex heterocyclic compounds and acts as a reagent in various organic transformations. The chloromethyl group allows for nucleophilic substitution reactions, facilitating the creation of diverse derivatives that can exhibit varied biological activities.

Antimicrobial Properties

Research indicates that 5-(Chloromethyl)-2-phenyl-1,3-thiazole hydrochloride exhibits antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies demonstrated that derivatives of thiazole compounds can inhibit the growth of cancer cell lines, such as breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cells. For instance, certain derivatives displayed significant cytotoxicity with IC50 values comparable to established chemotherapeutics like 5-Fluorouracil .

Table 1: Cytotoxicity of Thiazole Derivatives Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| 5-(Chloromethyl)-2-phenyl-1,3-thiazole | MCF-7 | 0.28 | Cell cycle arrest at G2/M phase |

| 5-Fluorouracil | MCF-7 | 6.51 | Inhibition of DNA synthesis |

| Other Derivative | HepG2 | 9.6 | Down-regulation of MMP2 and VEGFA |

Medicinal Chemistry

In medicinal chemistry, this compound is explored as a scaffold for drug development. Its ability to form covalent bonds with nucleophilic sites in biological molecules suggests potential in designing targeted therapies that modify protein functions or disrupt cellular processes .

Industrial Applications

This compound finds utility in industrial applications as well. It is involved in the development of advanced materials, including polymers and dyes, due to its unique chemical properties. Its application in creating insecticides has also been noted, demonstrating its significance beyond laboratory research .

Case Studies

- Development of Anticancer Agents : A study involving the synthesis of various thiazole derivatives highlighted their potential as anticancer agents. The derivatives were tested against multiple cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

- Antimicrobial Research : Another research effort focused on evaluating the antimicrobial efficacy of thiazole derivatives derived from this compound against resistant bacterial strains. The findings indicated significant antimicrobial activity, suggesting its potential application in treating infections caused by resistant pathogens .

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2-phenyl-1,3-thiazole hydrochloride involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, nucleic acids, or other cellular components. This interaction can result in the inhibition of enzyme activity, disruption of cellular processes, or induction of cell death, depending on the specific target and context.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Thiazole derivatives with chloromethyl and aryl/methyl substituents are structurally diverse. Key compounds and their properties are summarized below:

Key Observations :

- Substituent Position : The position of chloromethyl and aryl groups significantly influences properties. For example, 4-(Chloromethyl)-2-phenyl-1,3-thiazole (CAS 4771-31-7) has a lower melting point (49–50°C) compared to bulkier derivatives, likely due to reduced molecular symmetry .

- Molecular Weight: The hydrochloride salt form (e.g., CAS 110704-38-6) increases molecular weight compared to non-salt analogs (e.g., CAS 4771-31-7) .

- Purity : Industrial-grade compounds (e.g., 99% purity for CAS 110704-38-6) are prioritized for large-scale applications, while research-grade analogs (e.g., 95–97% purity) are used in exploratory synthesis .

Commercial Availability and Pricing

Biological Activity

5-(Chloromethyl)-2-phenyl-1,3-thiazole hydrochloride is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its potential applications in medicinal chemistry.

The synthesis of this compound typically involves the chloromethylation of the thiazole ring. The general synthetic route includes:

- Starting Materials : The synthesis begins with 2-phenylthiazole and chloromethyl methyl ether.

- Reaction Conditions : The reaction is carried out under acidic conditions using a suitable catalyst to facilitate the chloromethylation process.

The resulting compound exhibits a molecular formula of C10H9ClN2S and a molecular weight of approximately 224.71 g/mol.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. Studies have reported Minimum Inhibitory Concentrations (MIC) indicating its effectiveness:

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.23 |

| Escherichia coli | 0.47 |

| Bacillus cereus | 0.70 |

The compound's activity against Gram-positive bacteria is particularly noteworthy, with studies indicating that it can outperform standard antibiotics like oxytetracycline .

Anticancer Activity

Research has shown that this compound exhibits cytotoxic effects on various cancer cell lines. For example:

- Breast Adenocarcinoma (MCF-7) : IC50 values around 6.51 µg/mL were noted, indicating potent antitumor activity comparable to established chemotherapeutics like 5-Fluorouracil .

- Hepatocellular Carcinoma (HepG2) : Similar cytotoxic effects were observed, suggesting broad-spectrum anticancer potential.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation and survival pathways.

- DNA Interaction : Preliminary studies suggest that it could bind to DNA, disrupting replication processes in cancer cells.

Study on Antimicrobial Efficacy

In a recent study evaluating the antimicrobial efficacy of various thiazole derivatives, this compound was found to have superior activity against multidrug-resistant bacterial strains. The study highlighted its potential as a lead compound for developing new antibiotics .

Evaluation of Anticancer Properties

A comparative study assessed the anticancer properties of several thiazole derivatives, including this compound. The findings indicated that modifications to the phenyl ring could enhance cytotoxicity against MCF-7 and HepG2 cell lines, supporting further exploration in drug development .

Q & A

Q. What are the recommended synthetic routes for 5-(Chloromethyl)-2-phenyl-1,3-thiazole hydrochloride?

The synthesis of thiazole derivatives typically involves cyclization and functionalization steps. A general approach includes:

- Cyclization with Lawesson’s reagent : Ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate can undergo cyclization using Lawesson’s reagent to form the thiazole core, followed by oxidative chlorination to introduce the chloromethyl group .

- Heterogeneous catalysis : For analogous compounds, PEG-400 with Bleaching Earth Clay (pH 12.5) under mild heating (70–80°C) promotes efficient coupling reactions. This method minimizes side products and simplifies purification .

Q. Key Considerations :

- Monitor reaction progress via TLC.

- Purify intermediates via recrystallization (e.g., water/acetic acid mixtures) .

Q. How can researchers characterize the purity and structure of this compound?

Standard analytical techniques include:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Look for signals at δ 4.6–5.0 ppm (chloromethyl -CH2Cl) and aromatic protons (δ 7.2–8.0 ppm) .

- ¹³C NMR : The thiazole carbons resonate at δ 120–160 ppm .

- Infrared Spectroscopy (IR) : Peaks near 680–750 cm⁻¹ (C-Cl stretch) and 1500–1600 cm⁻¹ (C=N/C=C thiazole ring) confirm functional groups .

- Melting Point : Compare with literature values (e.g., related 4-(chloromethyl)-2-phenyl-1,3-thiazole melts at 49–50°C ).

Q. What storage conditions ensure the stability of this compound?

- Temperature : Store at –20°C for long-term stability (up to 3 years) or 4°C for short-term use (1 month) .

- Moisture : Keep in a desiccator to prevent hydrolysis of the chloromethyl group.

- Light : Protect from UV exposure to avoid decomposition.

Advanced Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

- Catalyst Screening : Test heterogeneous catalysts (e.g., Bleaching Earth Clay) to enhance regioselectivity in cyclization steps .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, PEG-400) improve solubility of intermediates and reduce side reactions .

- Temperature Control : Maintain 70–80°C during chlorination to balance reaction rate and byproduct formation .

Q. Data Contradictions :

- Lawesson’s reagent may produce sulfides requiring additional oxidation steps, while direct chlorination methods (e.g., SOCl2) risk over-chlorination . Validate purity via HPLC-MS.

Q. What biological activity studies are relevant for this compound?

Thiazole derivatives exhibit antitumor potential. For example:

- In vitro screening : Test against NCI-60 cancer cell lines using MTT assays. Related 5-phenyl-1,3-thiazole-4-sulfonamides showed IC50 values <10 µM in leukemia and colon cancer models .

- Mechanistic studies : Investigate inhibition of tubulin polymerization or kinase pathways, common targets for thiazole-based therapeutics .

Q. How can computational modeling aid in understanding its reactivity and interactions?

- DFT Calculations : Optimize geometry and calculate electrostatic potential surfaces to predict nucleophilic/electrophilic sites .

- Molecular Docking : Simulate binding to proteins (e.g., EGFR kinase) using software like AutoDock Vina. Compare with co-crystallized ligands to identify key interactions .

Q. What strategies resolve discrepancies in reported synthetic yields?

- Reproducibility Checks : Verify reagent purity (e.g., Lawesson’s reagent activity declines with storage).

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., over-chlorinated derivatives or sulfide intermediates) .

- Scale-Up Adjustments : Optimize stirring rate and cooling gradients to maintain consistency across batch sizes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.